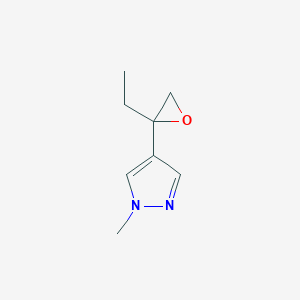
4-Fluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as FMSSB or compound 31. This compound has been synthesized using various methods and has shown promising results in scientific research applications.
科学研究应用
FMSSB has shown promising results in scientific research applications. It has been found to have anti-cancer properties and has been studied as a potential treatment for various types of cancer. It has also been studied for its anti-inflammatory properties and has shown potential as a treatment for inflammatory diseases such as rheumatoid arthritis. FMSSB has also been studied for its neuroprotective properties and has shown potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
The exact mechanism of action of FMSSB is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins involved in various cellular processes. For example, FMSSB has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. FMSSB has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), which is a protein involved in inflammation and immune response.
Biochemical and Physiological Effects:
FMSSB has been found to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the growth and migration of cancer cells. FMSSB has been found to reduce inflammation and oxidative stress in cells. It has also been found to improve cognitive function and memory in animal models.
实验室实验的优点和局限性
FMSSB has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. It has also been found to have low toxicity in animal models. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation is that it has not been extensively studied in humans, which makes it difficult to determine its safety and efficacy as a potential treatment for various diseases.
未来方向
There are several future directions for the study of FMSSB. One direction is to further study its anti-cancer properties and potential as a cancer treatment. Another direction is to study its anti-inflammatory properties and potential as a treatment for inflammatory diseases. Further studies are also needed to understand its mechanism of action and to design experiments to study its effects. Additionally, studies in humans are needed to determine its safety and efficacy as a potential treatment for various diseases.
合成方法
FMSSB can be synthesized using various methods. The most common method involves the reaction of 4-fluorobenzoyl chloride with 2-methoxy-4-methylsulfanylbutylamine in the presence of a base. The product is then purified using column chromatography. Another method involves the reaction of 4-fluorobenzoic acid with 2-methoxy-4-methylsulfanylbutylamine in the presence of a coupling reagent such as EDCI or DCC. The product is then purified using recrystallization.
属性
IUPAC Name |
4-fluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO2S/c1-17-12(7-8-18-2)9-15-13(16)10-3-5-11(14)6-4-10/h3-6,12H,7-9H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVOQZSPCOCKKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNC(=O)C1=CC=C(C=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-fluoro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2412601.png)
![9-(4-bromophenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2412602.png)

![8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2412607.png)


![2-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B2412610.png)

![N-{4-[(2-methoxyphenyl)amino]phenyl}-2-sulfanylpyridine-3-carboxamide](/img/structure/B2412612.png)




![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2412623.png)